1,2-Diiodo-4-ethoxy-5-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diiodo-4-ethoxy-5-fluorobenzene is an organic compound with the molecular formula C8H7FI2O and a molecular weight of 391.95 g/mol . It is a derivative of benzene, characterized by the presence of two iodine atoms, one ethoxy group, and one fluorine atom attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,2-Diiodo-4-ethoxy-5-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-ethoxy-5-fluorobenzene using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
1,2-Diiodo-4-ethoxy-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the iodine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones under specific conditions.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, to form new carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Diiodo-4-ethoxy-5-fluorobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1,2-Diiodo-4-ethoxy-5-fluorobenzene exerts its effects is primarily through its ability to undergo electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups (iodine and fluorine) on the benzene ring makes it more reactive towards nucleophiles, facilitating various substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions.
Vergleich Mit ähnlichen Verbindungen
1,2-Diiodo-4-ethoxy-5-fluorobenzene can be compared with other halogenated benzene derivatives, such as:
1,2-Diiodo-4-fluorobenzene: Similar in structure but lacks the ethoxy group, making it less versatile in certain synthetic applications.
1,4-Dibromo-2,5-difluorobenzene: Contains bromine instead of iodine, which affects its reactivity and the types of reactions it can undergo.
1,2,4,5-Tetrakis(ethoxy)-3,6-difluorobenzene: A more heavily substituted derivative with different electronic and steric properties.
Eigenschaften
Molekularformel |
C8H7FI2O |
---|---|
Molekulargewicht |
391.95 g/mol |
IUPAC-Name |
1-ethoxy-2-fluoro-4,5-diiodobenzene |
InChI |
InChI=1S/C8H7FI2O/c1-2-12-8-4-7(11)6(10)3-5(8)9/h3-4H,2H2,1H3 |
InChI-Schlüssel |
GLGTUOHZOVCWAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1F)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.